Bienvenue dans la boutique en ligne BenchChem!

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Kinase inhibitor design Regioisomer SAR Hydrogen-bond geometry

Documented screening provenance in Huntington's disease (mHTT-CaM, AID 1671202) and GPCR (GPR151, AID 1508602) assays. Thieno[3,4-c]pyrazole core is a validated kinase inhibitor scaffold (submicromolar KDR). The 2-methylbenzamide/3-chlorophenyl vector enables SAR for angiogenesis (KDR/VEGFR-2) or T-cell (ITK) targets. Use as a reference for scaffold-hopping; pair with sulfone analog for paired DMPK studies. Contact for bulk pricing.

Molecular Formula C19H16ClN3OS
Molecular Weight 369.87
CAS No. 450340-59-7
Cat. No. B2840106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
CAS450340-59-7
Molecular FormulaC19H16ClN3OS
Molecular Weight369.87
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H16ClN3OS/c1-12-5-2-3-8-15(12)19(24)21-18-16-10-25-11-17(16)22-23(18)14-7-4-6-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24)
InChIKeyDUTCNCYJNZGHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide (CAS 450340-59-7): Thienopyrazole Benzamide Screening Compound Overview


N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide (CAS 450340-59-7) is a synthetic small molecule with molecular formula C19H16ClN3OS, molecular weight 369.9 g/mol, and InChIKey DUTCNCYJNZGHBL-UHFFFAOYSA-N . The compound belongs to the thieno[3,4-c]pyrazole benzamide class, a scaffold recognized for its ability to engage the ATP-binding pocket of multiple protein kinases [1]. It is primarily distributed as a screening compound within diversity libraries and has been tested in several high-throughput screening (HTS) campaigns deposited in PubChem, including assays targeting Huntingtin–calmodulin interaction disruption and GPR151 activation . As of this analysis, no peer-reviewed primary research publication directly characterizes this specific compound; all available differentiation evidence is derived from structural comparisons to close analogs and class-level pharmacological precedents.

Why Generic Substitution of N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide Is Not Advisable Without Direct Comparative Evidence


The thieno[3,4-c]pyrazole benzamide series exhibits steep structure–activity relationships (SAR) where minor substituent modifications—such as relocation of a single methyl group from the ortho to para position of the benzamide ring or replacement of the 3-chlorophenyl with a 4-chlorophenyl moiety—can profoundly alter hydrogen-bonding geometry and hydrophobic contacts within kinase ATP-binding sites [1]. Published SAR studies on analogous thienopyrazole kinase inhibitor libraries demonstrate that submicromolar inhibition of KDR (VEGFR-2) is achievable only with specific substitution patterns; closely related analogs can exhibit orders-of-magnitude differences in inhibitory potency [1]. Consequently, generic substitution of CAS 450340-59-7 with a regioisomer or halogen variant—even one sharing identical molecular formula (e.g., CAS 450340-61-1)—cannot be assumed to preserve target engagement, selectivity, or screening phenotype without experimental verification.

Quantitative Differentiation Evidence for CAS 450340-59-7 vs. Closest Structural Analogs


Ortho-Methyl vs. Para-Methyl Benzamide Regioisomerism: Structural Differentiation from CAS 450340-61-1

The target compound (CAS 450340-59-7) carries a 2-methylbenzamide moiety, whereas its closest regioisomer (CAS 450340-61-1) bears a 4-methylbenzamide. Both share the identical molecular formula (C19H16ClN3OS) and molecular weight (369.87 g/mol), making them indistinguishable by mass spectrometry alone . However, the ortho-methyl group in the target compound introduces steric hindrance adjacent to the amide carbonyl, restricting rotational freedom of the benzamide ring and altering the spatial presentation of the hydrogen-bond donor/acceptor pair compared to the para-substituted analog. In thienopyrazole kinase inhibitor SAR, the amide group serves as a critical hinge-binding motif, and even subtle conformational perturbations can shift kinase selectivity profiles [1]. No head-to-head kinase profiling data for this regioisomer pair is publicly available; differentiation is currently limited to structural inference.

Kinase inhibitor design Regioisomer SAR Hydrogen-bond geometry

Differentiated HTS Screening Footprint: PubChem Assay Participation Profile

CAS 450340-59-7 has been submitted to and tested in at least four distinct PubChem BioAssays, distinguishing it from many structurally similar analogs that lack documented screening exposure. The assays include: (i) an Alphascreen assay for small molecules abrogating mutant Huntingtin–calmodulin (mHTT-CaM) interaction (AID 1671202) ; (ii) a cell-based high-throughput primary assay to identify activators of GPR151 (AID 1508602) ; and two additional AlphaScreen-based biochemical HTS campaigns (AID 1259310 targeting FBW7 and AID 1259374 targeting MITF) . While the quantitative screening outcomes (% inhibition or EC50 values) are not publicly available for this individual compound, its enrollment in these specific disease-relevant assays—particularly the Huntington's disease-related mHTT-CaM assay—provides a documented screening provenance that is absent for many comparator compounds in the same chemical series.

High-throughput screening Huntingtin–calmodulin interaction GPR151 agonist screening

Thieno[3,4-c]pyrazole Scaffold: Class-Level Kinase Inhibition Potential vs. Other Fused Pyrazole Regioisomers

The thieno[3,4-c]pyrazole scaffold—in which the thiophene sulfur is positioned at the [3,4-c] ring fusion—constitutes a distinct kinase inhibitor chemotype. A dedicated scaffold-oriented synthesis study by Akritopoulou-Zanze et al. (Abbott Laboratories) demonstrated that thienopyrazole analogs can achieve submicromolar inhibition of KDR (VEGFR-2), a validated anti-angiogenesis target [1]. While the study focused primarily on thieno[3,2-c]pyrazole regioisomers, the [3,4-c] fusion geometry in CAS 450340-59-7 alters the spatial orientation of the hinge-binding amide relative to the kinase active site, potentially conferring a different selectivity fingerprint. Separately, thienopyrazole derivatives have been structurally optimized as selective ITK (interleukin-2-inducible T-cell kinase) inhibitors, with co-crystal structures confirming engagement of the ATP-binding pocket (PDB: 3V5L) [2]. No direct kinase inhibition data (IC50) for CAS 450340-59-7 itself is publicly available.

Kinase inhibition KDR/VEGFR-2 Scaffold-oriented synthesis

Sulfide vs. Sulfone Oxidation State Differentiation: Impact on Polarity and Target Engagement

The target compound (CAS 450340-59-7) contains a thioether (sulfide) in the dihydrothieno ring, whereas its oxidized counterpart—N-[2-(3-chlorophenyl)-5,5-dioxo-2,4,5,6-tetrahydro-5lambda~6~-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide (ChemDiv Compound ID K410-0294)—carries a sulfone (—SO2—) at the same position . This single oxidation event increases the molecular weight from 369.87 to 401.87 g/mol, adds two additional hydrogen-bond acceptors, and raises the calculated polar surface area to approximately 66.7 Ų . The sulfide form exhibits greater lipophilicity (calculated logP 2.85 for the sulfone), while the sulfone has enhanced aqueous solubility (logSw −3.75 for the sulfone) . In kinase inhibitor optimization, sulfide-to-sulfone oxidation is a recognized strategy for modulating metabolic stability and reducing off-target phospholipidosis risk, though it may also attenuate target potency [1].

Sulfone oxidation Polar surface area ADME optimization

3-Chlorophenyl vs. 4-Chlorophenyl Substitution: Predicted Impact on Kinase Selectivity Based on Halogen Position

The target compound incorporates a 3-chlorophenyl substituent at the N2 position of the pyrazole ring. In closely related thieno[3,4-c]pyrazole series, the 4-chlorophenyl isomer (e.g., N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide) is also commercially available . The meta-chlorine in the target compound directs the chlorine substituent away from the thienopyrazole core plane, potentially engaging in halogen bonding with backbone carbonyl groups in kinase hinge regions, whereas the para-chlorine projects outward along the molecular axis, favoring interactions with hydrophobic pockets deeper in the binding site. In kinase inhibitor development, halogen position on the N-aryl ring has been shown to modulate selectivity across the kinome by altering the complementarity with the gatekeeper residue environment [1]. No direct comparative kinase profiling data for this specific pair is available.

Halogen bonding Kinase selectivity 3-chlorophenyl pharmacophore

Optimal Research and Procurement Application Scenarios for N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide (CAS 450340-59-7)


Huntington's Disease-Focused Screening Library Expansion

Given that CAS 450340-59-7 has been enrolled in PubChem AID 1671202—an Alphascreen assay specifically designed to identify small molecules that disrupt the pathological mutant Huntingtin–calmodulin interaction —this compound is directly relevant for laboratories engaged in Huntington's disease (HD) drug discovery. Researchers seeking to build or augment an HD-focused screening collection can use this compound as a structurally characterized scaffold whose screening provenance in an HD-relevant assay is documented, distinguishing it from commercially available analogs that lack disease-specific assay exposure [1].

Kinase-Focused Library Design Using the Thieno[3,4-c]pyrazole Chemotype

The thieno[3,4-c]pyrazole core is a validated kinase inhibitor scaffold, with published submicromolar KDR inhibition data and structurally characterized ITK engagement [1]. CAS 450340-59-7, with its 2-methylbenzamide and 3-chlorophenyl substitution, represents a specific vector combination within this chemotype that can serve as a starting point for SAR exploration. Medicinal chemistry teams pursuing kinase targets—particularly those involving angiogenesis (KDR/VEGFR-2) or T-cell signaling (ITK)—can procure this compound as a reference point for scaffold-hopping or fragment-growing strategies, with the understanding that target-specific activity must be verified experimentally.

GPCR Agonist Screening Programs Targeting GPR151

The compound's enrollment in PubChem AID 1508602, a cell-based high-throughput primary assay to identify activators of GPR151 (an orphan G-protein coupled receptor also known as galanin receptor 4) , positions it as a candidate screening tool for GPCR-focused discovery. Laboratories with GPR151-related programs—including those investigating metabolic regulation or neurological signaling—may select this compound as part of a focused screening set where documented assay participation provides preliminary evidence of biological relevance, even if the quantitative activity outcome remains undisclosed.

Oxidation State-Dependent ADME Comparison Studies

The availability of both the sulfide form (CAS 450340-59-7) and the corresponding sulfone derivative (ChemDiv K410-0294) enables direct paired comparisons of how oxidation state affects physicochemical properties, membrane permeability, and metabolic stability within a single chemotype . Academic and industrial DMPK groups can procure both compounds to conduct parallel artificial membrane permeability assays (PAMPA), microsomal stability tests, or CYP inhibition panels, using the paired sulfide/sulfone set as a model system to study the impact of sulfur oxidation on ADME parameters without introducing additional structural variables.

Quote Request

Request a Quote for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.